molecular formula C11H16N2O3S B14828700 N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide

N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide

Cat. No.: B14828700
M. Wt: 256.32 g/mol
InChI Key: DNDHTCGWQFLJGE-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[2-cyclopropyloxy-6-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-12-9-4-3-5-10(16-8-6-7-8)11(9)13-17(2,14)15/h3-5,8,12-13H,6-7H2,1-2H3

InChI Key

DNDHTCGWQFLJGE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide involves several steps. One common method includes the reaction of 2-cyclopropoxy-6-nitrophenol with methylamine, followed by the reduction of the nitro group to an amino group. The final step involves the sulfonation of the amino group with methanesulfonyl chloride under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

N-(2-Cyclopropoxy-6-(methylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:

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